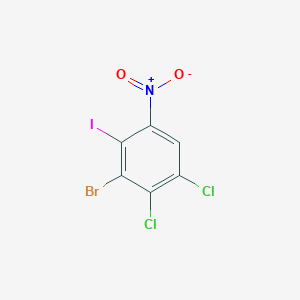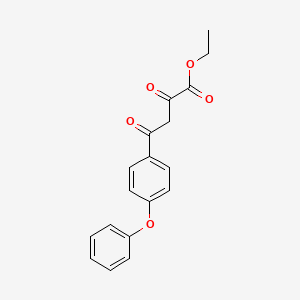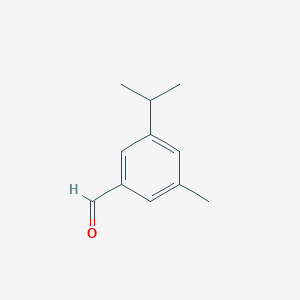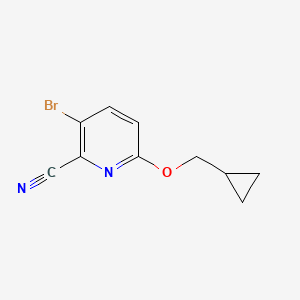
Suc-DL-Phe-DL-Pro-DL-Phe-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Suc-Phe-Pro-Phe-Pna, also known as N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide, is a synthetic peptide substrate commonly used in enzymatic assays. This compound is particularly valuable in the study of proteases, such as chymotrypsin and elastase, due to its ability to release a chromogenic product upon enzymatic cleavage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide typically involves the following steps:
Protection of Amino Groups: The amino groups of the peptide are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.
Attachment of p-Nitroanilide: The peptide is then reacted with p-nitroaniline to form the final product.
Industrial Production Methods
Industrial production of N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Synthesis: Using automated peptide synthesizers to produce the peptide in bulk.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the compound.
Quality Control: Ensuring the purity and quality of the final product through rigorous testing and analysis.
Analyse Des Réactions Chimiques
Types of Reactions
N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide undergoes several types of reactions, including:
Hydrolysis: Enzymatic cleavage by proteases results in the hydrolysis of the peptide bond, releasing p-nitroaniline.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common in typical applications.
Common Reagents and Conditions
Enzymatic Hydrolysis: Proteases such as chymotrypsin, elastase, and cathepsin G are commonly used to hydrolyze the compound. The reactions are typically carried out in buffered solutions at physiological pH and temperature.
Chemical Reagents: Reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used in the synthesis of the compound.
Major Products
The primary product of enzymatic hydrolysis of N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide is p-nitroaniline, which is yellow and can be measured spectrophotometrically.
Applications De Recherche Scientifique
N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide has a wide range of applications in scientific research:
Enzyme Assays: Used as a substrate in colorimetric assays to measure the activity of proteases such as chymotrypsin and elastase.
Biological Studies: Employed in studies of enzyme kinetics and mechanisms, particularly in the context of protease activity.
Medical Research: Utilized in the development of diagnostic assays for diseases involving protease activity, such as certain cancers and inflammatory conditions.
Industrial Applications: Applied in the production of enzyme-based products and in quality control processes in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide involves its cleavage by proteases. The enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This process can be monitored by measuring the increase in absorbance at 400-410 nm, corresponding to the release of p-nitroaniline.
Comparaison Avec Des Composés Similaires
N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide is similar to other peptide substrates used in protease assays, such as:
N-Succinyl-L-alanine-L-alanine-L-proline-L-phenylalanine p-nitroanilide: Another substrate for chymotrypsin and elastase with a slightly different amino acid sequence.
N-Succinyl-L-alanine-L-alanine-L-proline-L-phenylalanine p-nitroanilide: Used in similar applications but with different kinetic properties.
The uniqueness of N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide lies in its specific sequence, which provides distinct binding and cleavage characteristics for certain proteases, making it a valuable tool in enzymatic studies.
Propriétés
IUPAC Name |
4-[[1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O8/c39-29(17-18-30(40)41)35-27(21-23-10-5-2-6-11-23)33(44)37-19-7-12-28(37)32(43)36-26(20-22-8-3-1-4-9-22)31(42)34-24-13-15-25(16-14-24)38(45)46/h1-6,8-11,13-16,26-28H,7,12,17-21H2,(H,34,42)(H,35,39)(H,36,43)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXQJAQQADKISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13905832.png)
![2-Bromo-7-chlorofuro[2,3-c]pyridine](/img/structure/B13905842.png)
![4-Bromo-1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester](/img/structure/B13905851.png)



![4-Methoxy-3-methyl-imidazo[4,5-c]pyridin-7-amine;hydrochloride](/img/structure/B13905874.png)

![[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13905890.png)




